2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the class of benzimidazoles, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Products: Amino or thio derivatives of benzimidazole.
Oxidation Products: N-oxides of benzimidazole.
Reduction Products: Dihydro derivatives of benzimidazole.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
2-Methyl-1H-benzo[d]imidazole: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Chloro-1H-benzo[d]imidazole: Lacks the additional methyl group, which may affect its chemical properties and applications.
1,5-Dimethyl-1H-benzo[d]imidazole: Lacks the chlorine atom, leading to different substitution patterns and reactivity.
Uniqueness: 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these substituents enhances its utility in various chemical reactions and biological studies.
Properties
IUPAC Name |
2-chloro-1,5-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQWUCRBLFKDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.